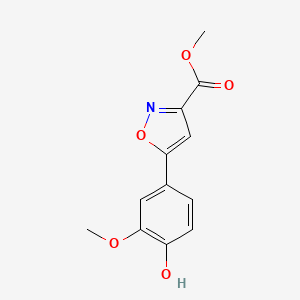
Methyl 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylate is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of α,β-unsaturated carbonyl compounds with hydroxylamine hydrochloride under refluxing methanolic conditions . This reaction yields the isoxazole ring structure. Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs continuous flow photochemical synthesis, which allows for efficient and scalable production . This method utilizes photochemistry to drive the reaction, making it suitable for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
- Methyl 5-(2,4-dimethylphenyl)isoxazole-3-carboxylate
- Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
Uniqueness
Methyl 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylate is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles .
Propiedades
Fórmula molecular |
C12H11NO5 |
|---|---|
Peso molecular |
249.22 g/mol |
Nombre IUPAC |
methyl 5-(4-hydroxy-3-methoxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H11NO5/c1-16-11-5-7(3-4-9(11)14)10-6-8(13-18-10)12(15)17-2/h3-6,14H,1-2H3 |
Clave InChI |
ZYVQLWCGVBGNBG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2=CC(=NO2)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



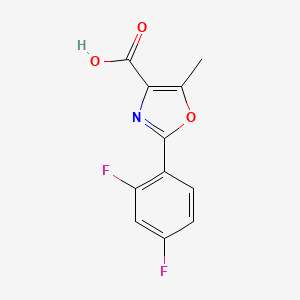
![5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol](/img/structure/B13703851.png)
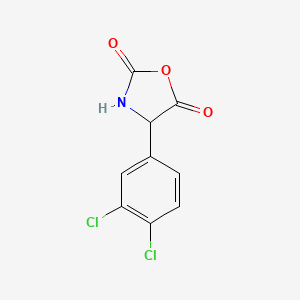
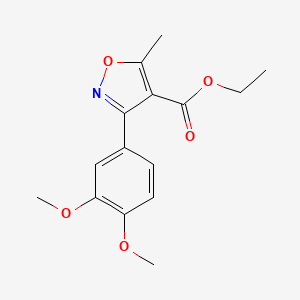

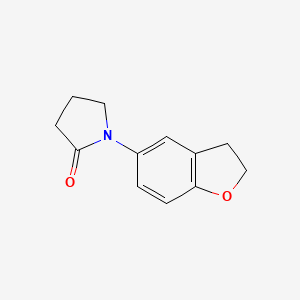
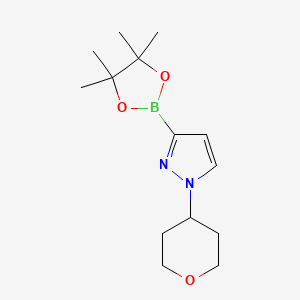
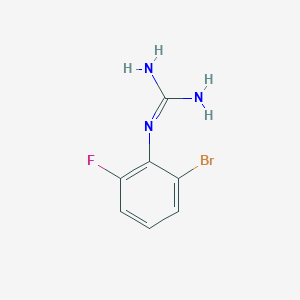



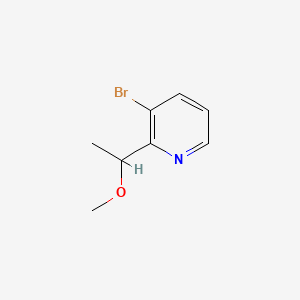
![Ethyl 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13703923.png)
